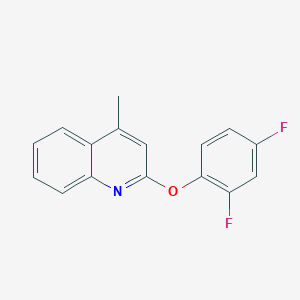
2-(2,4-二氟苯氧基)-4-甲基喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Difluorophenoxy)-4-methylquinoline is a compound that is likely to possess interesting chemical properties due to the presence of difluorophenoxy and methylquinoline groups. While the specific compound is not directly discussed in the provided papers, the related chemical structures and reactions can give insights into its potential characteristics and synthetic routes.
Synthesis Analysis
The synthesis of related difluorinated compounds has been explored in the literature. For instance, a scalable synthesis of 2,2-difluorohomopropargyl esters was achieved using a magnesium-promoted Barbier reaction, which could potentially be adapted for the synthesis of 2-(2,4-Difluorophenoxy)-4-methylquinoline . Additionally, the synthesis of substituted 2,5-dioxo-octahydroquinolines from Meldrum's acid and dimedone suggests that multi-step synthetic routes involving the formation of complex ring systems are feasible and could be relevant for synthesizing the target compound .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2,4-Difluorophenoxy)-4-methylquinoline has been studied using X-ray crystallography and computational methods. For example, the structure of substituted octahydroquinolines was thoroughly studied, indicating that such analyses could be applied to understand the molecular conformation of 2-(2,4-Difluorophenoxy)-4-methylquinoline . Furthermore, the reaction of tetrafluoro(phenyl)phosphorane with a related quinoline resulted in an intramolecular complex, suggesting that the target compound might also form interesting intra- or intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of difluorinated compounds and quinolines has been explored in various contexts. For instance, the use of difluorinated 1,7-enyne carbonyl compounds in ring-closing metathesis and Diels-Alder reactions to afford isoquinolinone derivatives indicates that the difluorophenoxy group in the target compound may participate in similar cycloaddition reactions . Additionally, the synthesis of a key intermediate for a tricyclic quinolone involved chlorination and intramolecular cyclization steps, which could be relevant for the chemical reactions of 2-(2,4-Difluorophenoxy)-4-methylquinoline .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(2,4-Difluorophenoxy)-4-methylquinoline are not directly reported, the properties of related compounds can provide some insights. For example, the crystal and molecular structure analysis of a phosphorus-fluorine complex with a quinoline derivative revealed significant distortion from perfect octahedral coordination at phosphorus, which could suggest that the target compound may also exhibit unique structural properties . The synthesis and structural study of substituted octahydroquinolines also contribute to the understanding of the physical properties, such as stability and solubility, that could be expected for 2-(2,4-Difluorophenoxy)-4-methylquinoline .
科学研究应用
光物理性质和材料应用已合成并表征了新型2,4-二氟基喹啉衍生物,用于有机电子器件的潜在应用。这些化合物在芴单元上具有不同烷基链长度,展现出蓝光区明亮的发射和高荧光效率,适用于有机发光二极管(OLEDs)的使用。该研究探讨了分子结构、热稳定性和光致发光性质之间的关系,突出了2-(2,4-二氟苯氧基)-4-甲基喹啉相关化合物在光电子器件领域的潜力 (Slodek et al., 2019)。
化学合成和反应性已广泛研究了2-(2,4-二氟苯氧基)-4-甲基喹啉及相关化合物的反应性和合成应用。例如,使用Brønsted酸、碘或金配合物激活炔烃的研究揭示了通过各种机制形成异喹啉。这些研究有助于理解喹啉衍生物的合成和官能化,为一系列具有潜在生物和材料应用的化学实体提供了途径 (Yamamoto等,2009)。
金属-有机相互作用和发光材料已研究了以2-(2,4-二氟苯氧基)-4-甲基喹啉为配体的杂环阳离子Ir(III)配合物的设计和合成,探讨了其独特的光物理性质,包括荧光-磷光双发射和聚集诱导发光现象。这些配合物展示了在智能发光材料、数据安全保护和机械变色器件中的应用潜力,展示了2-(2,4-二氟苯氧基)-4-甲基喹啉在先进功能材料开发中的多功能性 (Song et al., 2016)。
安全和危害
属性
IUPAC Name |
2-(2,4-difluorophenoxy)-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO/c1-10-8-16(19-14-5-3-2-4-12(10)14)20-15-7-6-11(17)9-13(15)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAQXOHPBKVFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenoxy)-4-methylquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

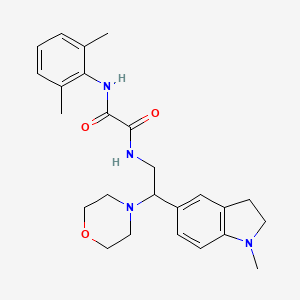
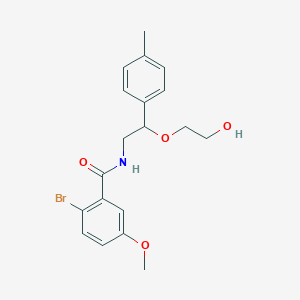
![N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide](/img/structure/B2549566.png)
![Ethyl 4-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2549568.png)
![(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2549569.png)
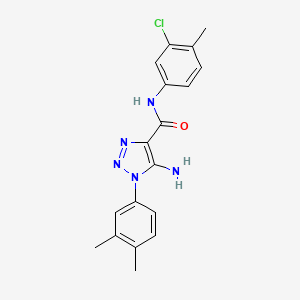

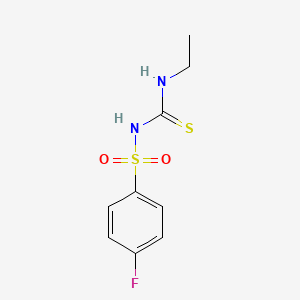
![3-[(2-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B2549576.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2549577.png)
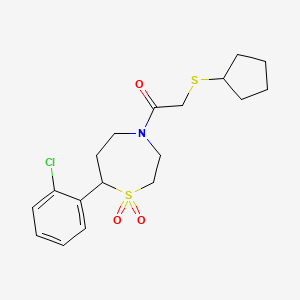
![Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2549581.png)
![1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549582.png)
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)